3-O-Ethylascorbic acid

説明

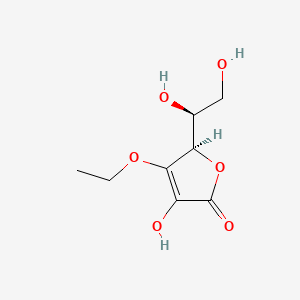

has skin-lightening activity; structure in first source

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSCRDSBTNQPMS-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC1C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020595 | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86404-04-8 | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86404-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Ethyl ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-ETHYL ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-O-Ethyl-L-ascorbic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of 3-O-Ethyl-L-ascorbic acid, a stable and effective vitamin C derivative, is a process of significant interest. This technical guide provides an in-depth overview of the primary synthesis methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

3-O-Ethyl-L-ascorbic acid offers enhanced stability compared to its parent compound, L-ascorbic acid, making it a valuable ingredient in cosmetic and pharmaceutical formulations. Its synthesis can be broadly categorized into two main approaches: a direct single-step synthesis and a multi-step procedure involving protection and deprotection of hydroxyl groups.

Synthesis Methodologies

Single-Step Synthesis

A straightforward and efficient method for producing 3-O-Ethyl-L-ascorbic acid involves the direct ethylation of L-ascorbic acid. This approach is favored for its simplicity and reduced number of reaction steps.[1][2][3][4] A common procedure utilizes the reaction of sodium L-ascorbate with an ethylating agent, such as ethyl bromide, in a suitable solvent like dimethyl sulfoxide (DMSO).[5]

Multi-Step Synthesis

For applications requiring high purity and regioselectivity, a multi-step synthesis is often employed. This method involves the initial protection of the more reactive 5- and 6-hydroxyl groups of L-ascorbic acid, typically by forming an acetal, such as 5,6-O-isopropylidene ascorbic acid.[6][7][8] This is followed by the ethylation of the 3-hydroxyl group and subsequent deprotection to yield the final product.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthesis routes for 3-O-Ethyl-L-ascorbic acid, allowing for easy comparison of the methodologies.

| Parameter | Single-Step Synthesis | Multi-Step Synthesis (Deprotection Step) |

| Starting Materials | Sodium L-ascorbate, Ethyl bromide | 3-O-Ethyl-5,6-O-isopropylidene ascorbic acid, Hydrochloric acid |

| Solvent | DMSO | Methanol, Water |

| Reaction Temperature | 50 °C | 60 °C |

| Reaction Time | 3 hours | 3 hours |

| Molar Ratio | Sodium ascorbate : Ethyl bromide (1:1.2) | - |

| Yield | 51.0% - 62%[5] | 98%[3][8] |

| Purification | Column chromatography | Extraction and crystallization |

Experimental Protocols

Single-Step Synthesis Protocol

This protocol is based on the direct ethylation of sodium L-ascorbate.

Materials:

-

Sodium L-ascorbate

-

Ethyl bromide

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Dissolve sodium L-ascorbate (1.0 equivalent) in DMSO at 50 °C with stirring.

-

Add ethyl bromide (1.2 equivalents) to the solution.

-

Maintain the reaction mixture at 50 °C for 3 hours with continuous stirring.

-

After 3 hours, dilute the reaction mixture with water.

-

Purify the product by subjecting the diluted mixture to column chromatography on silica gel to remove DMSO and any unreacted starting materials.[5]

Multi-Step Synthesis Protocol (Deprotection Step)

This protocol outlines the final deprotection step to yield 3-O-Ethyl-L-ascorbic acid.

Materials:

-

3-O-Ethyl-5,6-O-isopropylidene ascorbic acid

-

Methanol

-

Hydrochloric acid (50% v/v)

-

Sodium bicarbonate

-

Ethyl acetate

Procedure:

-

Dissolve 10 g of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid in 100 ml of methanol.

-

Add 5 ml of 50% (by volume) hydrochloric acid to the solution.

-

Heat the mixture to 60 °C and maintain for 3 hours to facilitate the deprotection reaction.

-

After the reaction is complete, neutralize the mixture with sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Crystallize the product from the ethyl acetate extract to obtain pure 3-O-Ethyl-L-ascorbic acid.[3][8] The reported yield for this step is 98%.[3][8]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations in both the single-step and multi-step synthesis of 3-O-Ethyl-L-ascorbic acid.

Caption: Single-Step Synthesis Workflow.

Caption: Multi-Step Synthesis Pathway.

References

- 1. A simple efficient synthesis and biological evaluation of 3-O-ethylascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 3-O-Ethyl-L-ascorbic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. WO2008044809A1 - Method for preparing crystalline 3-0-alkyl-ascorbic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

A Technical Guide to the Antioxidant Properties of 3-O-Ethylascorbic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethylascorbic acid (EAA) is a stable, etherified derivative of ascorbic acid (Vitamin C). The addition of an ethyl group to the third carbon position protects the molecule from oxidation, overcoming the inherent instability of L-ascorbic acid that limits its utility in various formulations.[1][2] This enhanced stability, coupled with its amphipathic nature allowing for improved skin penetration, makes this compound a compound of significant interest for dermatological and pharmaceutical applications.[2][3] This document provides a comprehensive technical overview of its antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to protect cells from the damaging effects of reactive oxygen species (ROS).

Direct Radical Scavenging

Like its parent molecule, this compound is a potent antioxidant capable of directly neutralizing free radicals by donating electrons, which stabilizes the reactive molecules and prevents them from causing cellular damage to lipids, proteins, and DNA.[4][5][6] A key advantage of this derivative is its capacity for sustained antioxidant activity. Following cellular uptake, the ethyl group is gradually cleaved by esterases, leading to a controlled release of active ascorbic acid.[3] This mechanism provides prolonged protection against oxidative stress compared to the rapid degradation of conventional Vitamin C.[3]

Indirect Antioxidant Action via Nrf2 Pathway Activation

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant defense systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[7][8] In the presence of oxidative stress or activators like EAA, Keap1 undergoes a conformational change, releasing Nrf2.[7][9] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[9] Studies in human keratinocytes (HaCaT cells) have shown that EAA treatment increases the nuclear translocation of Nrf2, leading to elevated expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), γ-glutamylcysteine ligase (γ-GCLC), and NAD(P)H dehydrogenase (quinone 1) (NQO-1).[9][10]

Quantitative Data on Antioxidant and Related Activities

The antioxidant potential of this compound has been quantified in several studies. While direct comparisons show L-ascorbic acid has a faster initial and more potent free-radical scavenging activity in chemical assays, EAA demonstrates significant and prolonged effects.[4][11]

| Parameter | Assay | Result | Reference(s) |

| Free Radical Scavenging | DPPH Assay | IC₅₀: 0.032 g/L | [4][10][12][13][14] |

| DPPH Scavenging Comparison | DPPH Assay | EAA: ~55.5% quenchedAscorbic Acid: ~82.9% quenched | [11] |

| Tyrosinase Inhibition | Enzyme Inhibition Assay | IC₅₀: 7.5 g/L | [4][10][12][13][14] |

| Collagen Synthesis | In vitro (Human Dermal Fibroblasts) | 1078-1115% increase with 30% EAA serum | [4][15] |

| DNA Protection | Comet Assay (Keratinocytes) | 24% reduction in UVB-induced γ-H2AX | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for assessing the antioxidant capacity of this compound.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution by dissolving DPPH powder in a suitable solvent (e.g., methanol or ethanol). Store in an amber bottle to protect from light.[16][17]

-

Prepare a series of dilutions of this compound in the same solvent.

-

Prepare a positive control (e.g., Ascorbic Acid) at similar concentrations.[17]

-

-

Reaction Setup (96-well plate):

-

Incubation:

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[16]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot % Inhibition against the concentration of EAA to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

References

- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 3. How Does 3-O-ethyl Ascorbic Acid Offer Superior Antioxidant Performance in Formulas? - Chenlang [chenlangbio.com]

- 4. This compound | 86404-04-8 | Benchchem [benchchem.com]

- 5. enclaire.in [enclaire.in]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant Ability and Stability Studies of 3-O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

A Comprehensive Technical Guide to 3-O-Ethyl Ascorbic Acid's Role in Stimulating Collagen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Ethyl Ascorbic Acid, a stable ether derivative of ascorbic acid, has garnered significant attention in dermatological and cosmetic science for its potent antioxidant properties and, most notably, its ability to stimulate collagen synthesis.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is susceptible to rapid oxidation, 3-O-Ethyl Ascorbic Acid offers enhanced stability, making it a preferred active ingredient in advanced skincare formulations aimed at anti-aging.[3][4][5] This document provides a detailed examination of the biochemical mechanisms through which 3-O-Ethyl Ascorbic Acid promotes the synthesis of collagen, supported by quantitative data from in vitro studies, comprehensive experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Cofactor for Collagen Maturation

The primary mechanism by which 3-O-Ethyl Ascorbic Acid (EAA) stimulates collagen synthesis is rooted in the fundamental role of ascorbic acid as an essential cofactor for critical enzymes in collagen maturation.[4][6][7] Once it penetrates the skin, the ethyl group at the third carbon position is removed, converting EAA into ascorbic acid, which then participates in crucial biochemical reactions.[2][8]

Ascorbic acid is a required cofactor for prolyl and lysyl hydroxylases.[6][7] These enzymes are responsible for the hydroxylation of proline and lysine residues within the procollagen chains.[6] This hydroxylation is an indispensable step for the formation of a stable triple-helix structure of mature collagen and for the subsequent cross-linking of collagen molecules, which provides tensile strength to tissues.[6] By maintaining the iron ion at the active site of these hydroxylase enzymes in its reduced ferrous (Fe2+) state, ascorbic acid ensures their continuous enzymatic activity.

Beyond its role as a cofactor, ascorbic acid may also influence collagen synthesis at the transcriptional and translational levels, potentially stimulating the expression of collagen-specific mRNA.[7] Some studies suggest a synergistic effect with signaling pathways like the Transforming Growth Factor-beta (TGF-β1) pathway, which is a potent stimulator of collagen production.[9][10]

Quantitative Analysis of Collagen Synthesis Stimulation

Several in vitro studies have quantified the significant impact of 3-O-Ethyl Ascorbic Acid on collagen production in human dermal fibroblasts. The data highlights a dose-dependent relationship and efficacy comparable to established positive controls like TGF-β1.

| Cell Type | Compound(s) | Concentration(s) | Treatment Duration | Key Finding | Reference |

| Human Dermal Fibroblasts | Cosmetic Serum (30% 3-O-Ethyl-L-ascorbic acid, 1% Lactic Acid) | Not specified | 24 hours | Statistically significant increase in collagen production.[11][12] Increase of 1078% and 1115% compared to untreated cells. | [6] |

| Human Dermal Fibroblasts | 3-O-Ethyl Ascorbic Acid | Non-cytotoxic concentrations | 48 hours | Significant effect on collagen synthesis, similar to the positive control TGF-β1.[9] | [9] |

| Human Dermal Fibroblasts | 3-O-Ethyl Ascorbic Acid + Glycinamide | 1 mM | Not specified | Synergistically enhanced collagen production to levels similar to TGF-β1 treatment.[13][14] | [13][14] |

Experimental Protocols

Accurate assessment of collagen synthesis requires robust and well-defined experimental protocols. The following sections detail standard methodologies for cell culture and collagen quantification.

General Cell Culture for Collagen Synthesis Assays

The foundation of in vitro collagen synthesis studies is the proper culture of collagen-producing cells, typically human dermal fibroblasts.[15]

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs) are most commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin is standard.[16]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2 and 95% air.[16]

-

Subculturing: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and then incubated with a trypsin-EDTA solution to detach them.

-

Seeding for Experiments: For experiments, cells are seeded into appropriate cultureware (e.g., 24- or 96-well plates) and allowed to attach overnight before treatment with 3-O-Ethyl Ascorbic Acid or control substances.[17][18][19]

Sirius Red Staining for Total Soluble Collagen Quantification

Sirius Red is a strong anionic dye that specifically binds to the [Gly-X-Y]n helical structure of collagen under acidic conditions.[9] It is a widely used method for quantifying total collagen in cell culture supernatants and tissue sections.[20][21]

Protocol:

-

Sample Collection: At the end of the experiment, transfer 100 µL of cell culture medium into a V-bottom 96-well microplate.[22]

-

Staining: Add 50 µL of 0.1% Sirius Red solution (Direct Red 80) dissolved in 3% acetic acid to each well. Mix and incubate at room temperature for 30 minutes.[22]

-

Precipitation: Centrifuge the plate at 3000 x g for 5-10 minutes to pellet the collagen-dye precipitate.[22]

-

Washing: Carefully aspirate the unbound dye solution. Wash the pellet with 150 µL of 0.1 M HCl. Centrifuge again and aspirate the wash solution.[22]

-

Elution: Add 100 µL of 0.1 M NaOH solution to each well to elute the bound dye.

-

Quantification: Transfer the eluate to a new flat-bottom 96-well plate and measure the optical density (absorbance) at a wavelength between 540-550 nm using a microplate reader.[9]

-

Analysis: Determine the collagen concentration by comparing the absorbance values to a standard curve prepared with known concentrations of purified collagen I.

Western Blot for Type I Collagen Analysis

Western blotting allows for the specific detection and semi-quantification of a particular collagen type, such as Type I collagen (COL1A1), in cell lysates or culture medium.[21][23][24][25]

Protocol:

-

Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Quantify the total protein concentration using a Bradford or BCA assay.[23]

-

SDS-PAGE: Separate protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[23][26]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[23][26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Type I collagen (e.g., anti-COL1A1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[23]

-

Washing: Wash the membrane three to four times for 5-15 minutes each with TBST to remove unbound primary antibody.[26]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[23]

-

Final Washes: Repeat the washing step to remove unbound secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using an imaging system.[23]

-

Analysis: Quantify the intensity of the bands using densitometry software. Normalize the collagen signal to a loading control like β-actin for cell lysates.[23]

Conclusion

3-O-Ethyl Ascorbic Acid stands out as a highly effective and stable derivative of Vitamin C for stimulating the synthesis of dermal collagen. Its primary mechanism involves acting as an essential cofactor for prolyl and lysyl hydroxylases, which are critical for the structural integrity and maturation of collagen molecules.[6] Quantitative in vitro data consistently demonstrates its ability to significantly increase collagen production in human dermal fibroblasts.[6][9] The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the efficacy of 3-O-Ethyl Ascorbic Acid and other novel compounds in the field of skin aging and tissue regeneration. Its proven ability to boost collagen, combined with excellent stability, solidifies its role as a cornerstone ingredient in advanced dermatological and cosmetic product development.[1][2]

References

- 1. pinkavenueskincare.ca [pinkavenueskincare.ca]

- 2. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 3. paulaschoice-eu.com [paulaschoice-eu.com]

- 4. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. 3-O-Ethylascorbic acid | 86404-04-8 | Benchchem [benchchem.com]

- 7. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ulprospector.com [ulprospector.com]

- 9. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 10. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid [mdpi.com]

- 12. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies [mdpi.com]

- 15. WO1995031473A1 - Collagen from cell cultures - Google Patents [patents.google.com]

- 16. Amplified and selective assay of collagens by enzymatic and fluorescent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Collagen for Cell Culture | Thermo Fisher Scientific - AE [thermofisher.com]

- 18. biocompare.com [biocompare.com]

- 19. corning.com [corning.com]

- 20. med.emory.edu [med.emory.edu]

- 21. How to Detect Collagen Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 22. mdpi.com [mdpi.com]

- 23. 2.6. Western Blot Analysis of Type I Collagen In Vivo [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. biocompare.com [biocompare.com]

- 26. Tips for Collagen Antibodies | Rockland [rockland.com]

solubility and pH range of 3-O-Ethylascorbic acid.

An In-depth Technical Guide to the Solubility and pH Range of 3-O-Ethylascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an etherified derivative of ascorbic acid, has emerged as a highly stable and effective form of Vitamin C for cosmetic and pharmaceutical applications. Its unique chemical structure, with an ethyl group at the third carbon position, imparts enhanced stability against oxidation, heat, and light compared to its parent compound, L-ascorbic acid.[1][2] This guide provides a comprehensive overview of the solubility and pH stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their formulation efforts.

Solubility Profile

This compound is characterized by its amphiphilic nature, exhibiting solubility in both water and certain organic solvents.[3][4][5] This dual solubility is advantageous for formulating a wide range of product types. While it is described as moderately soluble in water, it is also compatible with many common cosmetic solvents.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The data reveals a broad range of solubilities depending on the polarity of the solvent.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference |

| Hydrophilic Solvents | |||

| Propylene Glycol (PG) | 32 ± 1 | ~750 | [6] |

| Glycerol (GLY) | 32 ± 1 | ~650 | [6] |

| 1,2-Hexanediol (HEX) | 32 ± 1 | ~520 | [6] |

| Water | Not Specified | Soluble | [7] |

| PBS (pH 7.2) | Not Specified | ~10 | [8] |

| Lipophilic Solvents | |||

| Propylene Glycol Monolaurate (PGML) | 32 ± 1 | ~57 | [6] |

| Propylene Glycol Monocaprylate (PGMC) | 32 ± 1 | ~40 | [6] |

| Isopropyl Myristate (IPM) | 32 ± 1 | <1 | [6] |

| Organic Solvents | |||

| Ethanol | Not Specified | ~30 | [8] |

| DMSO | Not Specified | ~30 | [8] |

| Dimethyl Formamide | Not Specified | ~30 | [8] |

| Binary Solvent Systems | 32 ± 1 | 64.4 ± 4.0 to 550.4 ± 9.5 | [9] |

| Ternary Solvent Systems | 32 ± 1 | 104.6 ± 23.6 to 340.9 ± 16.4 | [9] |

Experimental Protocol for Solubility Determination

The saturation solubility of this compound is typically determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 32 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a syringe filter, e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is appropriately diluted with the mobile phase and analyzed by a validated HPLC method to determine the concentration of the dissolved this compound. A typical HPLC system would consist of a C18 column and a UV detector.

-

Data Analysis: The solubility is expressed in mg/mL. The experiment is typically performed in triplicate to ensure accuracy.

pH and Stability

The stability of this compound is significantly influenced by the pH of the formulation. Unlike L-ascorbic acid, which requires a very low pH for stability, this compound remains stable across a broader and more physiologically compatible pH range.[1]

Optimal pH Range for Stability

Multiple sources indicate that this compound is most stable in a slightly acidic environment. The recommended pH range for formulations containing this ingredient generally falls between 3.0 and 6.5 .

| pH Range | Reference |

| 3.0 - 6.0 | [2] |

| 3.5 - 6.0 | [10] |

| 4.0 - 5.5 | [3][4][11][12] |

| 4.0 - 6.5 | [1] |

| 5.0 - 6.5 | [4][13][14] |

| Optimal at 5.46 | [15] |

This wider formulation window allows for greater flexibility in developing cosmetic and pharmaceutical products with improved skin tolerance and compatibility with other active ingredients.[1]

Experimental Protocol for pH Stability Assessment

The stability of this compound as a function of pH is typically evaluated by monitoring its degradation over time in buffered solutions at various pH levels and temperatures.

Methodology:

-

Preparation of Buffered Solutions: A series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7) are prepared.

-

Sample Preparation: A known concentration of this compound is dissolved in each buffer solution.

-

Incubation: The samples are stored in controlled temperature and light conditions (e.g., in an oven at a specific temperature or exposed to UV light).

-

Sampling: Aliquots are withdrawn from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

-

Quantification: The concentration of the remaining this compound in each aliquot is determined using a validated HPLC method.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound versus time. The rate of degradation at each pH can then be calculated to identify the optimal pH for stability.

Conclusion

This compound offers significant advantages in terms of stability and formulation flexibility compared to L-ascorbic acid. Its moderate solubility in water and good solubility in various organic solvents allow for its incorporation into a diverse range of product formats. The optimal pH for its stability lies within the slightly acidic range of 3.0 to 6.5, with peak stability observed around pH 5.46. This knowledge is crucial for formulators to develop effective and stable products that can deliver the full benefits of this potent Vitamin C derivative. The provided experimental protocols offer a standardized approach for researchers to further investigate and confirm the solubility and stability parameters of this compound in their specific formulations.

References

- 1. szeasychem.com [szeasychem.com]

- 2. 3-O-Ethyl-L-ascorbic acid Daily chemicals Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 4. avenalab.com [avenalab.com]

- 5. Page loading... [guidechem.com]

- 6. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Ethyl Ascorbic Acid (3-O-ethyl ascorbic acid) Vitamin C derivative. [myskinrecipes.com]

- 11. paulaschoice-eu.com [paulaschoice-eu.com]

- 12. paulaschoice.it [paulaschoice.it]

- 13. 3-O-ethyl Ascorbic Acid-Skin whitening [mcbiotec.com]

- 14. 3-O-Ethyl-L-ascorbic Acid | The Formulator Shop [theformulatorshop.com]

- 15. Volume 69 No 4 page 241 [library.scconline.org]

A Technical Guide to the Skin Penetration Efficacy of 3-O-Ethyl Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl Ascorbic Acid (EAC) is a stable, amphiphilic derivative of L-ascorbic acid that has garnered significant attention in the fields of dermatology and cosmetic science. Its unique chemical structure, with an ethyl group at the third carbon position, imparts enhanced stability and improved skin penetration compared to its parent molecule, L-ascorbic acid. This technical guide provides an in-depth analysis of the skin penetration efficacy of EAC, supported by quantitative data, detailed experimental protocols, and visualizations of its biological pathways.

Enhanced Physicochemical Properties for Superior Penetration

The modification of the ascorbic acid molecule into 3-O-Ethyl Ascorbic Acid results in a compound that is soluble in both water and oil.[1][2] This dual solubility is a key factor in its enhanced ability to penetrate the lipid-rich stratum corneum, the outermost layer of the skin, as well as the more aqueous deeper layers of the epidermis.[1][2][3] Once absorbed, EAC is metabolized back to ascorbic acid, allowing it to exert its biological effects.[4]

Quantitative Analysis of Skin Penetration

The skin penetration of 3-O-Ethyl Ascorbic Acid has been quantified in several in vitro studies utilizing various skin models, including porcine and human skin, as well as reconstructed human epidermis. These studies consistently demonstrate the superior penetration of EAC compared to L-ascorbic acid.

Table 1: In Vitro Permeation of 2% 3-O-Ethyl Ascorbic Acid in Porcine Skin (24 hours)

| Vehicle Composition (w/w) | Cumulative Permeation (µg/cm²) | Percentage of Applied Dose (%) |

| Propylene Glycol (PG) | 7.5 ± 3.2 | 7.5 |

| Propylene Glycol Monolaurate (PGML) | Not specified | Not specified |

| Isopropyl Alcohol (IPA) | 0.5 ± 0.6 | 0.6 |

| PG:PGML (0.75:0.25) | 37.5 ± 1.9 | 45.9 |

| PG:PGML (0.50:0.50) | 37.2 ± 9.8 | 41.1 |

| PG:IPA (0.75:0.25) | 6.6 ± 3.9 | Not specified |

| PG:PGML:IPM (0.65:0.30:0.05) | 64.1 ± 13.3 | 70.9 |

Data compiled from a study on the topical delivery of EAC from complex solvent systems.[5]

Table 2: Comparative In Vitro Permeation of 2% 3-O-Ethyl Ascorbic Acid (24 hours)

| Skin Model | Vehicle Composition | Cumulative Permeation (µg/cm²) | Percentage of Applied Dose (%) |

| Human Epidermis | PG:PGML:IPM | 49.4 ± 4.1 | 58.0 ± 4.2 |

| LabSkin™ (HSE) | PG:PGML:IPM | 41.3 ± 2.0 | 55.1 ± 1.8 |

Data from a comparative study of EAC permeation in human skin and a living skin equivalent.[2][6][7]

Experimental Protocols for Assessing Skin Penetration

The following outlines a typical experimental protocol for evaluating the in vitro skin permeation of 3-O-Ethyl Ascorbic Acid, based on the principles of the OECD Test Guideline 428.[8][9][10][11]

Franz Diffusion Cell Assay

This assay is a standardized method for assessing the percutaneous absorption of substances.[10][12][13]

a. Experimental Setup:

-

Franz Diffusion Cells: These consist of a donor chamber and a receptor chamber separated by a skin membrane.[10][13]

-

Skin Membrane: Full-thickness or heat-separated epidermis from human or porcine sources is commonly used.[6][7] Skin integrity is a critical parameter and can be assessed by measuring transepidermal water loss (TEWL).[9][14]

-

Receptor Fluid: A physiologically relevant buffer, such as phosphate-buffered saline (PBS), is used in the receptor chamber to maintain sink conditions.[10][12] The fluid is typically degassed to prevent bubble formation.[12]

-

Temperature Control: The system is maintained at a constant temperature of 32°C to mimic skin surface temperature.[10][12]

b. Procedure:

-

The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell.[12]

-

The receptor chamber is filled with the receptor fluid, ensuring no air bubbles are trapped beneath the skin.[12]

-

A finite dose of the test formulation containing EAC is applied to the surface of the skin in the donor chamber.[2][7]

-

At predetermined time intervals over a 24-hour period, samples are collected from the receptor fluid.[10]

-

The volume of the collected sample is replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.[15]

c. Sample Analysis:

-

The concentration of EAC in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][16][17]

Biological Signaling Pathways of 3-O-Ethyl Ascorbic Acid

Once 3-O-Ethyl Ascorbic Acid penetrates the skin and is converted to ascorbic acid, it engages in several key biological pathways that contribute to its beneficial effects.

Antioxidant Activity via the Nrf2 Pathway

EAC has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway. This pathway is a critical defense mechanism against oxidative stress.

Collagen Synthesis Stimulation

Ascorbic acid is a well-known cofactor for enzymes crucial in collagen synthesis. EAC, upon conversion, stimulates collagen production, which can be modulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][4][18][19]

Inhibition of Melanogenesis

EAC effectively reduces hyperpigmentation by inhibiting key enzymes in the melanin synthesis pathway.[1][20]

Conclusion

3-O-Ethyl Ascorbic Acid demonstrates superior skin penetration and efficacy compared to L-ascorbic acid, attributed to its enhanced stability and amphiphilic nature. Quantitative in vitro studies have confirmed its ability to permeate the skin barrier and deliver a significant percentage of the applied dose. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of its skin absorption. Furthermore, the elucidation of its engagement with key biological pathways, including antioxidant defense, collagen synthesis, and melanin inhibition, underscores its multifaceted benefits for skin health. This technical guide provides a comprehensive overview for researchers and drug development professionals seeking to understand and utilize the full potential of 3-O-Ethyl Ascorbic Acid in dermatological and cosmetic applications.

References

- 1. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 2. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing | LifeNet Health LifeSciences [lnhlifesciences.org]

- 10. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 11. oecd.org [oecd.org]

- 12. alterlab.co.id [alterlab.co.id]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-O-Ethyl Ascorbic Acid for Melanogenesis Inhibition

Executive Summary: 3-O-Ethyl Ascorbic Acid (E-AC), a stable, etherified derivative of L-ascorbic acid, has emerged as a potent agent for skin whitening and treating hyperpigmentation.[1][2] Its structural modification, an ethyl group at the third carbon position, enhances stability against oxidation while preserving the biological activity of Vitamin C.[2][3][4] This guide provides a comprehensive technical overview of E-AC's mechanism of action in inhibiting melanogenesis, supported by quantitative data and detailed experimental protocols. The primary mechanisms include direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the downregulation of key melanogenic proteins and transcription factors such as MITF, TRP-1, and TRP-2.[5][6][7] Furthermore, recent studies reveal its role in modulating upstream signaling pathways, including Nrf2-mediated antioxidant responses and the induction of autophagy in melanocytes.[6] This document serves as a resource for professionals engaged in the research and development of dermatological and cosmetic products.

Introduction to Melanogenesis and the Role of 3-O-Ethyl Ascorbic Acid

Melanogenesis is the complex biological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color.[5] This process occurs in specialized organelles called melanosomes within melanocytes. While essential for protecting the skin from harmful ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin leads to hyperpigmentation disorders such as melasma and age spots.[7][8]

The key regulatory enzyme in this pathway is tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[5] Consequently, the inhibition of tyrosinase is a primary strategy for developing skin-lightening agents.[7][8]

L-ascorbic acid (Vitamin C) is a well-known antioxidant with anti-melanogenic properties.[5][9] However, its inherent instability and rapid oxidation in formulation have limited its application.[2][10] 3-O-Ethyl Ascorbic Acid (E-AC) was developed to overcome these limitations. It is a stable derivative that effectively penetrates the skin and demonstrates superior resistance to degradation, making it a highly reliable and effective ingredient in cosmetic and dermatological formulations.[1][2][3]

Mechanism of Melanogenesis Inhibition

E-AC employs a multi-faceted approach to inhibit melanin synthesis, targeting various stages of the melanogenic pathway.

Direct Inhibition of Tyrosinase Activity

E-AC directly interferes with the function of tyrosinase, reducing the conversion of tyrosine into melanin precursors.[7][8] This direct enzymatic inhibition is a cornerstone of its depigmenting capability. Studies have shown that E-AC can inhibit mushroom tyrosinase activity by up to 50%.[5] Another mechanism shared with its parent compound, L-ascorbic acid, may involve the acidification of the intramelanocytic environment, creating conditions that are suboptimal for tyrosinase activity.[11]

Downregulation of Melanogenic Proteins and Transcription Factors

Beyond direct enzyme inhibition, E-AC modulates the expression of genes critical to melanogenesis. It has been shown to decrease the protein expression of tyrosinase (TYR) and tyrosinase-related protein 2 (TRP-2) in a dose-dependent manner in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH).[1][5] This action is attributed to its ability to suppress the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, through the cAMP-CREB signaling pathway.[6]

Modulation of Upstream Signaling Pathways

Recent research has elucidated E-AC's influence on upstream cellular processes that indirectly affect melanogenesis:

-

Nrf2-Mediated Antioxidant Response: In keratinocytes, E-AC can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[6] This reduces oxidative stress from factors like UVA radiation, thereby suppressing the signaling cascade (p53/POMC/α-MSH) that stimulates melanocytes.[6]

-

Induction of Autophagy: E-AC has been observed to induce autophagy in melanocytes.[6] This process involves the engulfment and degradation of melanosomes by autophagosomes, effectively clearing accumulated melanin and further contributing to its anti-pigmentary effect.[6]

Quantitative Efficacy Data

The efficacy of 3-O-Ethyl Ascorbic Acid has been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory and Antioxidant Activity of 3-O-Ethyl Ascorbic Acid

| Parameter | Assay | Test Substance | IC₅₀ Value | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase Activity | 3-O-Ethyl Ascorbic Acid | 7.5 g/L | [12][13][14] |

| Tyrosinase Inhibition | Mushroom Tyrosinase Activity | Kojic Acid (Reference) | 0.04 g/L | [15] |

| Antioxidant Activity | DPPH Radical Scavenging | 3-O-Ethyl Ascorbic Acid | 0.032 g/L | [12][13][14] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Cellular Effects of 3-O-Ethyl Ascorbic Acid on Melanogenesis

| Parameter | Cell Model | Treatment | Result | Reference |

| Tyrosinase Expression | α-MSH-stimulated B16F10 Murine Melanoma | 3-O-Ethyl Ascorbic Acid | 47.5% inhibition compared to control | [5] |

| TRP-2 Expression | α-MSH-stimulated B16F10 Murine Melanoma | 3-O-Ethyl Ascorbic Acid | Dose-dependent inhibition | [5] |

| Melanin Content | Reconstructed Human Pigmented Epidermis | Serum with 30% E-AC and 1% Lactic Acid (4 days) | 15.52% decrease vs. negative control | |

| Melanin Content | Reconstructed Human Pigmented Epidermis | Serum with 30% E-AC and 1% Lactic Acid (4 days) | 17.10% decrease vs. negative control | [10] |

Detailed Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Mushroom Tyrosinase Activity Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.

Materials:

-

3-O-Ethyl Ascorbic Acid (E-AC)

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of E-AC in DMSO.

-

Create a series of dilutions of the E-AC stock solution in phosphate buffer to achieve the desired final concentrations.

-

Prepare the L-DOPA substrate solution in phosphate buffer.

-

Prepare the mushroom tyrosinase solution in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the different concentrations of E-AC solution to the test wells.

-

Include a positive control (e.g., Kojic Acid), a negative control (buffer with DMSO, no inhibitor), and a blank control (substrate solution and DMSO without tyrosinase).[5]

-

-

Reaction Initiation:

-

Incubation:

-

Measurement:

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition for each E-AC concentration using the formula:

-

% Inhibition = [1 - (Abs_sample / Abs_control)] * 100

-

-

Cellular Melanin Content Assay

This protocol measures the amount of melanin in cultured melanocytes (e.g., B16F10 murine melanoma cells) after treatment with E-AC.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis (optional)

-

3-O-Ethyl Ascorbic Acid (E-AC)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)[1]

-

96-well or 6-well plates

-

Microplate reader capable of measuring absorbance at 405 nm or 492 nm[5][16]

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After incubation, wash the cells with PBS and harvest them by trypsinization or scraping.

-

Centrifuge the cell suspension to obtain a cell pellet.[1]

-

Wash the pellet with PBS.

-

-

Melanin Solubilization:

-

Dissolve the melanin pellet in the lysis buffer (1N NaOH with 10% DMSO).[1]

-

Incubate at an elevated temperature (e.g., 60-80°C) to fully dissolve the melanin.

-

-

Quantification:

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm or 492 nm using a microplate reader.[5][16]

-

The melanin content can be normalized to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford) or cell number to account for any effects on cell proliferation.

-

Western Blotting for Melanogenic Proteins

This technique is used to detect and quantify the expression levels of specific proteins (Tyrosinase, TRP-1, TRP-2, MITF) in cell lysates.

Materials:

-

B16F10 cells treated as described in the melanin content assay

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated and control cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-Tyrosinase) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin) to compare expression levels across samples.[5]

-

Visualizations of Pathways and Protocols

Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and workflows discussed.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 3. specialchem.com [specialchem.com]

- 4. szeasychem.com [szeasychem.com]

- 5. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 6. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Intramelanocytic Acidification Plays a Role in the Antimelanogenic and Antioxidative Properties of Vitamin C and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Ability and Stability Studies of 3-O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. | Semantic Scholar [semanticscholar.org]

- 14. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. med.upenn.edu [med.upenn.edu]

A Technical Guide to the Cellular Protection Against Oxidative Stress by 3-O-Ethylascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in cellular aging and the pathogenesis of numerous diseases. 3-O-Ethylascorbic acid (EAA), a stable, etherified derivative of ascorbic acid (Vitamin C), has emerged as a potent agent in mitigating the detrimental effects of oxidative stress.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is prone to rapid oxidation, EAA's chemical structure confers enhanced stability, allowing for greater bioavailability and sustained antioxidant activity within the cellular environment.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which this compound confers cellular protection against oxidative stress, supported by quantitative data and detailed experimental protocols.

Mechanisms of Cellular Protection

This compound employs a multi-faceted approach to protect cells from oxidative damage, encompassing direct ROS neutralization and the modulation of endogenous antioxidant defense pathways.

Direct Antioxidant Activity: Scavenging of Reactive Oxygen Species

The primary and most immediate protective mechanism of EAA is its ability to directly neutralize harmful free radicals.[3][4] By donating electrons, it effectively quenches ROS, preventing them from damaging critical cellular components such as DNA, lipids, and proteins.[4][6][7] This direct scavenging activity is fundamental to preventing the initiation of the oxidative damage cascade.[7]

Indirect Antioxidant Activity: Upregulation of Endogenous Defense Systems

Beyond its direct ROS scavenging, EAA stimulates the cell's own antioxidant machinery, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]

-

Nrf2 Pathway Activation: Under conditions of oxidative stress, EAA promotes the translocation of Nrf2 into the nucleus.[8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

-

Induction of Antioxidant Enzymes: This leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase (quinone 1) (NQO-1), and γ-glutamate-cysteine ligase (γ-GCLC), which is involved in glutathione (GSH) synthesis.[8][10] This enzymatic shield enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

The coordinated action of direct ROS scavenging and the upregulation of the Nrf2-mediated antioxidant response provides a robust and sustained defense against oxidative insults.

Quantitative Data on Antioxidant Efficacy

The antioxidant and cytoprotective effects of this compound have been quantified in various in vitro studies. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity

| Assay | Parameter | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 | 0.032 g/L | [7][11] |

| Tyrosinase Inhibition | IC50 | 7.5 g/L |[7][11] |

Table 2: Effects on Cellular Processes Related to Oxidative Stress

| Cellular Process | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Collagen Synthesis | Human Dermal Fibroblasts | 30% EAA + 1% Lactic Acid | Up to 1115% increase vs. control | [7][12] |

| Tyrosinase Expression | α-MSH-stimulated cells | EAA | 47.5% inhibition vs. control | [13] |

| Total Antioxidant Status (TAS) | UVB-irradiated Keratinocytes | EAA (150 µM) | 74% increase vs. UVB-only | [14] |

| DNA Damage (γ-H2AX) | Skin Cells | 5 mg/mL EAA | 24% reduction in positive cells vs. control |[12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cytoprotective effects of this compound. The following protocols outline key experimental procedures.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

Adherent cells (e.g., human keratinocytes, fibroblasts)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

This compound (EAA)

-

Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), UVA/UVB source)

-

DCFH-DA solution (e.g., 10 mM stock in DMSO)

-

Serum-free culture medium

-

Fluorescence microplate reader or flow cytometer (Excitation: ~490 nm, Emission: ~519 nm)[16]

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere and reach 70-80% confluency.

-

Pre-treatment: Remove the culture medium and treat the cells with various concentrations of EAA in fresh medium for a specified period (e.g., 24 hours). Include a vehicle control group.

-

Induction of Oxidative Stress: Remove the EAA-containing medium. Wash cells once with PBS. Add a solution of the oxidative stressor (e.g., H₂O₂ in serum-free medium) to the cells for a defined duration (e.g., 30-60 minutes).[16] A negative control group (no stressor) should be included.

-

Probe Loading:

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) by diluting the stock solution in serum-free medium immediately before use.[15]

-

Remove the stressor-containing medium and wash the cells twice with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[16]

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.

-

-

Data Analysis: Normalize the fluorescence intensity of treated groups to the control group. A decrease in fluorescence in EAA-treated groups compared to the stressor-only group indicates a reduction in ROS levels.

Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage to cellular lipids.[17][18]

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature. This reaction forms a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically (at ~532 nm) or fluorometrically.[17][19]

Materials:

-

Cell lysate from treated and control cells

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl) or Acetic acid

-

Butanol

-

MDA standard for calibration curve

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Culture and treat cells with EAA and an oxidative stressor as described in Protocol 1.

-

Lyse the cells and determine the total protein concentration (e.g., using a Bradford assay) for normalization.

-

-

TBARS Reaction:

-

To a defined volume of cell lysate, add an equal volume of TCA solution (e.g., 15% w/v) to precipitate proteins.[19]

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Add TBA reagent (TBA dissolved in an acidic solution) to the supernatant.

-

Incubate the mixture at high temperature (e.g., 95°C) for 60 minutes.

-

-

Extraction and Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of MDA.

-

Calculate the concentration of MDA in the samples from the standard curve.

-

Express the results as MDA equivalents normalized to the total protein concentration (e.g., nmol MDA/mg protein).

-

Conclusion

This compound stands out as a highly effective and stable derivative of Vitamin C for combating cellular oxidative stress. Its protective capabilities are rooted in a dual-action mechanism: the direct scavenging of reactive oxygen species and the potentiation of the cell's intrinsic antioxidant defenses via the Nrf2 signaling pathway.[8][20] The quantitative data and established experimental protocols presented in this guide underscore its significant potential in dermatological and pharmaceutical applications aimed at preventing and repairing oxidative damage. Further research into its synergistic effects and formulation optimization will continue to expand its utility in promoting cellular health and resilience.[4][14]

References

- 1. nbinno.com [nbinno.com]

- 2. pinkavenueskincare.ca [pinkavenueskincare.ca]

- 3. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 4. sdruntaichem.com [sdruntaichem.com]

- 5. How Does 3-O-ethyl Ascorbic Acid Offer Superior Antioxidant Performance in Formulas? - Chenlang [chenlangbio.com]

- 6. 3-O-ethyl ascorbic acid - Cortex Chemicals [cortexch.com]

- 7. This compound | 86404-04-8 | Benchchem [benchchem.com]

- 8. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myrevea.com [myrevea.com]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Ability and Stability Studies of 3-O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. | Semantic Scholar [semanticscholar.org]

- 12. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 14. mdpi.com [mdpi.com]

- 15. antbioinc.com [antbioinc.com]

- 16. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 17. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antioxidant and membrane-protective effects of the 3-O-ethyl ascorbic acid-cannabigerol system on UVB-irradiated human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-O-Ethylascorbic Acid Tyrosinase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Ethylascorbic acid, a stable etherified derivative of ascorbic acid, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] Its ability to impede melanin production makes it a compound of significant interest in the development of skin whitening and anti-hyperpigmentation agents in the cosmetic and pharmaceutical industries.[3][4] This document provides a detailed protocol for an in vitro tyrosinase inhibition assay using this compound, along with relevant quantitative data and pathway diagrams.

Mechanism of Action

This compound exerts its skin-lightening effects by directly inhibiting the enzymatic activity of tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] By inhibiting tyrosinase, this compound effectively reduces the production of melanin.[1] Furthermore, studies have indicated that it can also decrease the expression of tyrosinase (TYR) and tyrosinase-related protein 2 (TRP-2) at the protein level.[1][2]

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Enzyme Source | Substrate | IC50 Value | Reference |

| This compound | Mushroom | L-DOPA | 7.5 g/L (~36.7 mM) | [3][7] |

| This compound | Not Specified | L-DOPA | 0.15 mmol/L (150 µM) | [8] |

Note: The significant difference in reported IC50 values may be attributable to variations in experimental conditions, such as enzyme and substrate concentrations, buffer pH, and incubation time.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines a colorimetric in vitro assay to determine the tyrosinase inhibitory activity of this compound using L-DOPA as a substrate.

Materials:

-

This compound

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm[1][2]

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of each this compound dilution.

-

Positive Control: Add a known tyrosinase inhibitor (e.g., Kojic acid) instead of the test compound.

-

Negative Control (Enzyme Control): Add the same volume of phosphate buffer (or DMSO in buffer if used as a vehicle) instead of the inhibitor.

-

Blank: Add phosphate buffer instead of the enzyme and inhibitor.

-

-

Enzyme Addition and Incubation:

-

Substrate Addition and Reaction Initiation:

-

Add the L-DOPA solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

% Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Visualizations

Melanin Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 3. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 6. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of tyrosinase inhibiting activity of 3-O-ethyl-L-ascorbic acid [m.fmect.com]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of 3-O-Ethyl Ascorbic Acid Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is widely utilized in cosmetic and pharmaceutical formulations for its antioxidant, anti-aging, and skin-lightening properties.[1][2] Accurate quantification of this active ingredient is critical for formulation development, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most prevalently reported, robust, and reliable method for the determination of 3-O-Ethyl Ascorbic Acid.[3] This document provides detailed protocols and comparative data from various validated HPLC methods.

Experimental Protocols

A generalized workflow for the quantification of 3-O-Ethyl Ascorbic Acid using HPLC is presented below. Specific parameters may vary based on the laboratory equipment, sample matrix, and desired sensitivity.

Materials and Reagents

-

Reference Standard: 3-O-Ethyl Ascorbic Acid (Purity ≥98.5%)[1]

-

Solvents: HPLC grade Methanol, Acetonitrile, and Water

-

Buffers and Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Acetic Acid

-

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

Analytical balance

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Sonicator

-

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 3-O-Ethyl Ascorbic Acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or the mobile phase.[3][4] Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution into volumetric flasks using the mobile phase as the diluent. A typical concentration range for generating a calibration curve might be from 0.1 µg/mL to 100 µg/mL, depending on the specific method's sensitivity.[3][5]

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., cream, serum, health drink). The primary goal is to extract the 3-O-Ethyl Ascorbic Acid into a solvent compatible with the HPLC mobile phase and remove interfering substances.

-

For Creams and Lotions:

-

Accurately weigh a known amount of the product into a centrifuge tube.

-

Add a precise volume of a suitable extraction solvent (e.g., methanol).

-

Vortex vigorously for several minutes to disperse the sample.

-

Sonicate for 15-20 minutes to ensure complete extraction.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate excipients.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

For Aqueous Solutions (Serums, Drinks):

-

Dilute a known volume of the product with the mobile phase in a volumetric flask.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

HPLC Chromatographic Conditions

Several validated methods have been reported. The choice of method depends on the available instrumentation, required sensitivity, and the need for simultaneous analysis of other components. Reversed-phase HPLC (RP-HPLC) is typically performed on a C18 column with a mobile phase comprising an aqueous buffer and an organic modifier.[3]

Method 1: Isocratic RP-HPLC [3][5]

-

Column: SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 µm) with a C18 guard column.

-

Mobile Phase: Methanol / 0.025 M KH₂PO₄ solution (20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.